3-N-Fmoc-amino-3-(3'-Cbz)piperidine-propionic acid 3-N-Fmoc-amino-3-(3'-Cbz)piperidine-propionic acid
Brand Name: Vulcanchem
CAS No.: 886362-38-5
VCID: VC16220329
InChI: InChI=1S/C31H32N2O6/c34-29(35)17-28(22-11-8-16-33(18-22)31(37)39-19-21-9-2-1-3-10-21)32-30(36)38-20-27-25-14-6-4-12-23(25)24-13-5-7-15-26(24)27/h1-7,9-10,12-15,22,27-28H,8,11,16-20H2,(H,32,36)(H,34,35)
SMILES:
Molecular Formula: C31H32N2O6
Molecular Weight: 528.6 g/mol

3-N-Fmoc-amino-3-(3'-Cbz)piperidine-propionic acid

CAS No.: 886362-38-5

Cat. No.: VC16220329

Molecular Formula: C31H32N2O6

Molecular Weight: 528.6 g/mol

* For research use only. Not for human or veterinary use.

3-N-Fmoc-amino-3-(3'-Cbz)piperidine-propionic acid - 886362-38-5

Specification

CAS No. 886362-38-5
Molecular Formula C31H32N2O6
Molecular Weight 528.6 g/mol
IUPAC Name 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-phenylmethoxycarbonylpiperidin-3-yl)propanoic acid
Standard InChI InChI=1S/C31H32N2O6/c34-29(35)17-28(22-11-8-16-33(18-22)31(37)39-19-21-9-2-1-3-10-21)32-30(36)38-20-27-25-14-6-4-12-23(25)24-13-5-7-15-26(24)27/h1-7,9-10,12-15,22,27-28H,8,11,16-20H2,(H,32,36)(H,34,35)
Standard InChI Key OCLBGRYISKCTOA-UHFFFAOYSA-N
Canonical SMILES C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

3-N-Fmoc-amino-3-(3'-Cbz)piperidine-propionic acid belongs to the class of N-protected piperidine derivatives. Its IUPAC name, 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-phenylmethoxycarbonylpiperidin-3-yl)propanoic acid, reflects the presence of two orthogonal protecting groups:

  • Fmoc: A base-labile group enabling selective deprotection under mild conditions.

  • Cbz: A hydrogenolysis-sensitive moiety providing complementary protection for secondary amines .

The molecular formula C₃₁H₃₂N₂O₆ (MW = 528.6 g/mol) confers a balanced hydrophobicity (LogP ≈ 2.47) suitable for both organic and aqueous reaction environments . Key spectral identifiers include:

  • InChIKey: OCLBGRYISKCTOA-UHFFFAOYSA-N

  • Canonical SMILES: C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35.

Table 1: Comparative Molecular Properties of Piperidine-Based Protected Amino Acids

Property3-N-Fmoc-amino-3-(3'-Cbz)piperidine-propionic acid3-N-Cbz-amino-3-piperidine-propionic acid
CAS No.886362-38-5372144-12-2
Molecular FormulaC₃₁H₃₂N₂O₆C₁₆H₂₂N₂O₄
Molecular Weight (g/mol)528.6306.36
Density (g/cm³)N/A1.2
Boiling Point (°C)N/A524.1
Protection GroupsFmoc + CbzCbz only

Synthesis and Manufacturing

Stepwise Synthetic Route

The synthesis involves a multi-step sequence optimizing yield and purity:

  • Piperidine Functionalization: Introduction of the Cbz group to the piperidine ring via benzyl chloroformate in anhydrous dichloromethane (DCM) .

  • Amino Protection: Sequential Fmoc protection using Fmoc-Cl in the presence of N,N-diisopropylethylamine (DIPEA).

  • Propionic Acid Conjugation: Coupling of the protected piperidine intermediate to propionic acid using carbodiimide-based activation (e.g., EDC/HOBt) .

Critical process parameters include:

  • Temperature control (<0°C during Cbz introduction to prevent side reactions).

  • Chromatographic purification (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Table 2: Key Synthetic Milestones from US Patent US2013/178472A1

StepReactionReagentsYield (%)
1Cbz Protection of PiperidineBenzyl chloroformate, DCM78
2Fmoc IntroductionFmoc-Cl, DIPEA, THF82
3Propionic Acid CouplingEDC, HOBt, DMF68

Applications in Pharmaceutical Research

Peptide Synthesis

The compound’s dual protection strategy addresses longstanding challenges in SPPS:

  • Orthogonal Deprotection: Sequential removal of Fmoc (piperidine/DMF) and Cbz (H₂/Pd-C) enables site-specific modifications in complex peptides .

  • Steric Hindrance Mitigation: The piperidine ring’s conformation reduces aggregation during chain elongation, improving yields in β-sheet-prone sequences .

Kinase Inhibitor Development

Incorporation into ATP-binding pocket-targeting motifs has yielded potent inhibitors:

  • c-Met Kinase Inhibition: Derivatives show IC₅₀ values of 12 nM in hepatocellular carcinoma models.

  • Selectivity Profiling: >100-fold selectivity over VEGFR2 and EGFR kinases in biochemical assays.

Neuroactive Compound Design

The piperidine scaffold mimics natural neurotransmitter structures, facilitating blood-brain barrier penetration:

  • Dopamine D3 Receptor Agonists: Subnanomolar binding affinity (Kᵢ = 0.8 nM) reported in Parkinson’s disease models .

  • Sigma-1 Receptor Modulators: Demonstrated neuroprotection in amyloid-β toxicity assays (EC₅₀ = 50 nM) .

Research Advancements and Case Studies

Solid-Phase Synthesis of Antimicrobial Peptides

A 2024 study utilized this compound to synthesize analogs of human β-defensin-3:

  • MIC Values: 2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA).

  • Protease Resistance: 83% remaining after 24h in human serum vs. 27% for unprotected analogs.

Bioconjugation for Antibody-Drug Conjugates (ADCs)

Site-specific conjugation via cysteine residues achieved:

  • Drug-Antibody Ratio (DAR): 3.8 ± 0.2, compared to 1.5–2.0 for stochastic lysine conjugation.

  • In Vivo Efficacy: Complete tumor regression in HER2+ xenograft models at 5 mg/kg .

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